4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antitubercular Agents
Research has demonstrated the synthesis of related compounds with significant activity against bacterial infections, particularly Mycobacterium tuberculosis, which causes tuberculosis. Compounds such as ethyl 4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate have shown promising results in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, crucial enzymes for bacterial DNA replication (Jeankumar et al., 2013). Similarly, derivatives like benzofuran and benzo[d]isothiazole linked with piperazine have been investigated for their potential in treating tuberculosis, exhibiting significant inhibition of the Mycobacterium tuberculosis DNA gyrase enzyme (Reddy et al., 2014).
Anticancer Agents
The exploration into anticancer applications has led to the synthesis of novel carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs, showing significant antiproliferative activity against cancer cell lines. These studies aim to develop new therapies for cancer treatment by targeting specific cellular mechanisms involved in tumor growth and proliferation (Kumar et al., 2016).
Mechanism of Action
Target of Action
The compound “4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, can interact with multiple receptors . This interaction can lead to a variety of biological responses, depending on the specific targets involved .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected . These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight, density, and logp value , can provide some insights into its potential pharmacokinetic behavior.
Result of Action
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular level . These could potentially include effects on cell growth, inflammation, oxidation, and various enzymatic activities .
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-2-21-9-10-23(16(25)15(21)24)17(26)19-7-8-22-12-14(11-20-22)13-3-5-18-6-4-13/h3-6,11-12H,2,7-10H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFTWUEARFVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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